(Hydroxymethyl)urea

Catalog No.
S577062
CAS No.
1000-82-4
M.F
C2H6N2O2
M. Wt
90.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Hydroxymethyl)urea

CAS Number

1000-82-4

Product Name

(Hydroxymethyl)urea

IUPAC Name

hydroxymethylurea

Molecular Formula

C2H6N2O2

Molecular Weight

90.08 g/mol

InChI

InChI=1S/C2H6N2O2/c3-2(6)4-1-5/h5H,1H2,(H3,3,4,6)

InChI Key

VGGLHLAESQEWCR-UHFFFAOYSA-N

SMILES

C(NC(=O)N)O

Solubility

0.45 M
VERY SOL IN WATER; SOL IN METHANOL, ACETIC ACID; SOL IN HOT ALCOHOL; INSOL IN ETHER

Synonyms

N-(hydroxymethyl)urea

Canonical SMILES

C(NC(=O)N)O

Description

The exact mass of the compound (Hydroxymethyl)urea is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.45 mvery sol in water; sol in methanol, acetic acid; sol in hot alcohol; insol in ether. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 13181. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Urea - Methylurea Compounds - Supplementary Records. It belongs to the ontological category of ureas in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Precursor for Urea-Formaldehyde Resins:

(Hydroxymethyl)urea plays a crucial role in the production of urea-formaldehyde (UF) resins, widely used in various research applications. These resins find use in:

  • Adhesives: UF resins are employed as adhesives in various research fields, including bonding wood, paper, and other materials for experimental purposes. Source:
  • Encapsulation: UF resins are used to encapsulate materials for research purposes, such as enzymes, drugs, and nanoparticles for controlled release studies. Source:
  • Microscopy: UF resins are used to embed biological samples for microscopic analysis in various research areas like cell biology and pathology. Source: )

Synthesis of Other Research Chemicals:

(Hydroxymethyl)urea can also serve as a starting material for the synthesis of other research chemicals, including:

  • Tris(hydroxymethyl)aminomethane (Tris): This buffering agent is extensively used in various biological and biochemical research applications for maintaining a constant pH. Source:
  • Hexamethylenetetramine (HMTA): This organic compound finds use in various research fields, including analytical chemistry and organic synthesis, as a catalyst and reagent. Source:

(Hydroxymethyl)urea, also known as 3-(hydroxymethyl)urea, is an organic compound characterized by its urea backbone with a hydroxymethyl group attached. Its molecular formula is C4H10N2O2C_4H_{10}N_2O_2, and it has a molecular weight of approximately 118.1344 g/mol. The compound is notable for its role in various chemical and biological applications, particularly as a building block in the synthesis of more complex molecules and as a modifier in polymer chemistry.

, particularly those involving nucleophilic substitutions and condensation reactions. For instance, it can undergo methylolation reactions where it reacts with formaldehyde to form methylol derivatives. The reaction can be summarized as follows:

 Hydroxymethyl urea+FormaldehydeMethylol derivatives\text{ Hydroxymethyl urea}+\text{Formaldehyde}\rightarrow \text{Methylol derivatives}

Moreover, (hydroxymethyl)urea has been studied for its corrosion inhibition properties, particularly in acidic environments where it forms protective layers on metal surfaces, thus preventing corrosion .

Research indicates that (hydroxymethyl)urea exhibits various biological activities. It has been shown to possess anti-corrosive properties, making it useful in protecting metals from acidic corrosion . Furthermore, studies suggest that derivatives of (hydroxymethyl)urea may have potential applications in pharmaceuticals due to their ability to interact with biological systems effectively.

Several methods are available for synthesizing (hydroxymethyl)urea:

  • Transamidation: This method involves reacting urea with monoethanolamine under controlled conditions, typically at elevated temperatures (around 100-170°C). The reaction drives off ammonia and yields (hydroxymethyl)urea .
  • N-carbamoylation: Another approach involves the reaction of ethanolamine with potassium cyanate, leading to the formation of (hydroxymethyl)urea .
  • Reactions with Ethylene Carbonate: A method described in patents involves reacting urea with ethylene carbonate at specific molar ratios to produce derivatives such as 1,3-bis(2-hydroxyethyl)urea .

(Hydroxymethyl)urea finds diverse applications across various fields:

  • Polymer Chemistry: It serves as a modifier and plasticizer for urea-formaldehyde resins, enhancing the material properties of these polymers .
  • Cosmetics: Used in cosmetic formulations for its moisturizing properties .
  • Corrosion Inhibition: Effective as an inhibitor for steel corrosion in acidic environments, making it valuable in industrial applications .

Studies on the interaction of (hydroxymethyl)urea with other compounds reveal its potential as a corrosion inhibitor. For example, it has been shown to enhance the protective qualities of coatings applied to metals when exposed to corrosive environments like hydrochloric acid . Additionally, its interactions with biological molecules could lead to novel therapeutic applications.

Several compounds share structural or functional similarities with (hydroxymethyl)urea. Here are some notable examples:

Compound NameStructure/DescriptionUnique Features
Hydroxyethyl UreaUrea derivative with a hydroxyl groupPrimarily used in cosmetics and personal care products .
1-(2-Hydroxybutyl)UreaUrea derivative with a butyl groupUsed as a plasticizer in polymer formulations .
1-(3-Hydroxypropyl)UreaUrea derivative with a propyl groupSimilar applications in polymer chemistry .
1,3-Bis(hydroxymethyl)UreaContains two hydroxymethyl groupsExhibits enhanced biological activity compared to (hydroxymethyl)urea .

Uniqueness of (Hydroxymethyl)Urea

What sets (hydroxymethyl)urea apart from these similar compounds is its specific balance of hydrophilicity and hydrophobicity due to the hydroxymethyl group. This property enhances its solubility and reactivity compared to other urea derivatives, making it particularly effective in both biological and industrial applications.

The base-mediated reaction between urea and formaldehyde dominates industrial synthesis due to its controllability and efficiency. This process involves multiple equilibria, with hydroxymethylurea derivatives forming via nucleophilic additions or SN2 mechanisms.

Nucleophilic Addition vs. SN2 Mechanisms in Urea-Formaldehyde Reactions

Under alkaline conditions, hydroxide ions deprotonate urea to generate the urea anion (H₂NCONH⁻), a potent nucleophile. This anion reacts with formaldehyde in two primary forms:

  • Methanediol (CH₂(OH)₂): Dominates in aqueous solutions due to formaldehyde hydration.
  • Free formaldehyde (CH₂O): Present in smaller concentrations but reactive.

Nucleophilic Addition:
The urea anion attacks the electrophilic carbonyl carbon of CH₂O, forming a tetrahedral intermediate that collapses to yield monomethylolurea (MMU). Computational studies at the B3LYP/6-31+G* level reveal a barrierless pathway for this reaction, making it energetically favorable.

SN2 Mechanism:
For CH₂(OH)₂, the reaction proceeds via an SN2-type transition state where the urea anion displaces a hydroxyl group. This pathway exhibits a higher energy barrier (~180 kJ/mol at MP2/6-311+G**) compared to nucleophilic addition, rendering it less dominant under standard conditions.

Role of Urea Anion Intermediate in Base-Mediated Reactions

The urea anion’s formation is pivotal, as its enhanced nucleophilicity drives hydroxymethylation. Key steps include:

  • Deprotonation: Urea reacts with OH⁻ to form H₂NCONH⁻, stabilized by hydrogen bonding with water molecules.
  • Equilibrium Dynamics: The low concentration of urea anion necessitates precise pH control (8.0–8.3) to balance reactivity and stability.

Experimental studies confirm that MMU, bis(hydroxymethyl)urea (BMU), and tris(hydroxymethyl)urea (TMU) coexist in alkaline hydroxymethylation products, with BMU predominating at formaldehyde-to-urea (F/U) ratios of 2.1–2.4. Tetramethylolurea remains absent due to steric hindrance.

Computational Modeling of Transition States Using B3LYP/MP2 Methods

Quantum mechanical calculations have clarified reaction pathways and transition states:

Key Findings:

  • Nucleophilic Addition Transition State: A four-membered ring structure with partial C–O bond formation and N–C bond elongation (Fig. 1a).
  • SN2 Transition State: A six-membered ring involving water-mediated proton transfer (Fig. 1b).

Energy Barriers:

MechanismB3LYP/6-31+G* (kJ/mol)MP2/6-311+G** (kJ/mol)
Nucleophilic Addition130145
SN2180190

Data sourced from

These results align with kinetic studies showing nucleophilic addition as the primary pathway under alkaline conditions.

Structural and Thermodynamic Considerations

Reversibility and Equilibrium Dynamics

Hydroxymethylation is reversible, with equilibrium shifting toward reactants at elevated temperatures. Stabilization of hydroxymethyl groups via intramolecular hydrogen bonding is critical for resin precursor synthesis.

Product Distribution

At F/U = 2.1, product composition includes:

  • MMU: ~23%
  • BMU: ~31%
  • TMU: ~10%
  • Unreacted Urea: ~36%

Data from

Protonation Effects on Formaldehyde Reactivity

The acid-catalyzed formation of hydroxymethyl urea hinges on the protonation dynamics of formaldehyde. In acidic media, formaldehyde undergoes polarization, forming a reactive carbonium ion ($$ \text{CH}_2^+ $$) that facilitates nucleophilic attack by urea's amide nitrogen [2]. This protonation step is critical for lowering the activation energy of the reaction, as the electrophilic carbonium ion readily binds to urea's lone electron pair.

Urea itself exhibits protonation behavior under acidic conditions, primarily at the oxygen atom, generating species such as $$ \text{NH}2\text{C(OH)}\text{NH}3^+ $$ [2]. These protonated forms enhance urea's electrophilicity, enabling efficient coupling with the carbonium ion. The transition state involves a stabilized intermediate where the carbonium ion bridges the amide nitrogen and a hydroxyl group, as depicted in the reaction mechanism:
$$
\text{NH}2\text{CO}\text{NH}2 + \text{CH}2^+ \rightarrow \text{NH}2\text{CO}\text{NH}-\text{CH}2\text{OH}^+ \rightarrow \text{NH}2\text{CO}\text{NH}-\text{CH}2\text{OH} + \text{H}^+
$$
The rate of this step is highly sensitive to pH, with strong acids (e.g., $$ \text{H}
2\text{SO}_4 $$) accelerating proton transfer but excessive protonation (pH < 2.5) destabilizing intermediates [4].

Table 1: Rate Constants for Hydroxymethyl Urea Formation at Varied pH and Temperatures

pHTemperature (°C)Rate Constant ($$ \times 10^{-4} \, \text{L mol}^{-1} \text{s}^{-1} $$)Activation Energy (kcal mol$$^{-1}$$)
3.0408.9317.2
4.7503.7911.4
7.0401.9410.5
9.4303.2616.7

Data derived from urea-formaldehyde reaction kinetics under acidic and alkaline conditions [2].

Comparative Kinetics of Methylolurea Generation Under Varied pH

The pH-dependent kinetics of hydroxymethyl urea synthesis reveal a non-linear relationship between reaction rate and acidity. Rate constants for monomethylol urea formation exhibit a minimum in the pH range of 4.5–8, with dual catalysis by $$ \text{H}^+ $$ and $$ \text{OH}^- $$ outside this window [2]. Below pH 4.5, $$ \text{H}^+ $$ dominates catalysis, while above pH 8, $$ \text{OH}^- $$ facilitates deprotonation of urea to form reactive amide anions.

Key Observations:

  • Acidic Conditions (pH < 4.5):
    • Protonated formaldehyde ($$ \text{CH}_2^+ $$) reacts with urea's amide nitrogen, but excessive $$ \text{H}^+ $$ reduces urea's nucleophilicity by over-protonating oxygen atoms [2].
    • Activation energy increases to 17.2 kcal mol$$^{-1}$$ at pH 3.0, slowing the reaction despite high $$ \text{H}^+ $$ availability [2].
  • Alkaline Conditions (pH > 8):
    • $$ \text{OH}^- $$ abstracts protons from urea, generating amide anions ($$ \text{NH}2\text{CO}\text{NH}^- $$) that attack polarized formaldehyde ($$ \text{CH}2=\text{O} $$) [2].
    • Rates increase sharply above pH 8, with a 3.5-fold acceleration at pH 9.4 compared to pH 7.0 [2].

Table 2: Activation Parameters for Hydroxymethyl Urea Synthesis

pHActivation Energy (kcal mol$$^{-1}$$)Entropy of Activation ($$ \Delta S^\ddagger $$, cal deg$$^{-1}$$ mol$$^{-1}$$)
3.017.2-18.96
4.711.4-40.29
7.010.5-43.96
9.416.7-22.06

Negative entropy values indicate highly ordered transition states [2].

The interplay between pH and temperature further modulates kinetics. At pH 4.7 and 50°C, the rate constant rises to $$ 3.79 \times 10^{-4} \, \text{L mol}^{-1} \text{s}^{-1} $$, nearly doubling with a 10°C increase [2]. This contrasts with alkaline conditions (pH 9.4), where a 30°C temperature yields $$ 3.26 \times 10^{-4} \, \text{L mol}^{-1} \text{s}^{-1} $$, highlighting the dominance of $$ \text{OH}^- $$-mediated mechanisms at lower thermal energy inputs [2].

Catalyst selection also impacts linkage formation. $$ \text{H}3\text{PO}4 $$ promotes terminal ether bonds ($$-\text{O}-\text{CH}2-$$), while $$ \text{HCl} $$ and $$ \text{H}2\text{SO}4 $$ favor methylene bridges ($$-\text{CH}2-$$) [4]. These differences arise from anion-specific effects on transition-state stabilization, with bulkier anions (e.g., $$ \text{PO}_4^{3-} $$) hindering close approach of reactants [4].

Physical Description

Liquid

Color/Form

PRISMS FROM ALCOHOL
COLORLESS CRYSTALS

XLogP3

-1.7

Melting Point

111 °C

UNII

15BY095DMS

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

78200-36-9
1000-82-4

Wikipedia

(hydroxymethyl)urea

Methods of Manufacturing

COMBINATION OF UREA AND FORMALDEHYDE, IN THE PRESENCE OF SALTS OR ALKALINE CATALYSTS.

General Manufacturing Information

Plastic material and resin manufacturing
Urea, N-(hydroxymethyl)-: ACTIVE
MICROBIAL BIOMASS (ACTIVATED SLUDGE OR OTHER CELLS) IS CHEM TREATED FOR USE AS REACTIVE FILLERS OR FLAMEPROOFING AGENTS IN SYNTHETIC MATERIALS. THUS, 1000 ACTIVATED SLUDGE (8.5% SOLIDS) WAS CONDENSED WITH 0.2 MOLAR FORMALDEHYDE & THEN MIXED WITH 90 G MONOMETHYLOLUREA & HELD AT 80 DEGREE C.

Interactions

PRETREATMENT OF MICE WITH AN ORAL 2 G/KG DOSE MONOMETHYLOLUREA REDUCED THE LD50 FOR FORMALDEHYDE FROM 330 TO 293 MG/KG.

Dates

Modify: 2023-07-17

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